[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine
Description
Properties
IUPAC Name |
[4-(5-methoxypyridin-2-yl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-10-2-3-11(14-8-10)12(9-13)4-6-16-7-5-12/h2-3,8H,4-7,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYFSOQJQVOKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCOCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180495 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-4-(5-methoxy-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439900-62-5 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-4-(5-methoxy-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-4-(5-methoxy-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of [4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine typically involves several steps, starting with the preparation of the methoxypyridine ring and the oxan-4-ylmethanamine moiety. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group on the pyridine ring participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Demethylation : Reaction with strong nucleophiles (e.g., HBr in acetic acid) replaces the methoxy group with a hydroxyl group .
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Halogenation : Treatment with PCl₅ or PBr₃ converts the methoxy group to Cl or Br substituents .
Table 1: NAS Reactions of the Methoxy Group
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HBr (48%), AcOH | Reflux, 6 hr | [4-(5-Hydroxypyridin-2-yl)oxan-4-yl]methanamine | 72 | |
| PCl₅, DCM | 0°C to RT, 2 hr | [4-(5-Chloropyridin-2-yl)oxan-4-yl]methanamine | 65 |
Oxidation and Reduction Reactions
The primary amine and oxane moieties dictate redox behavior:
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Amine Oxidation : Using KMnO₄ or CrO₃ oxidizes the amine to a nitro group.
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Oxane Ring Stability : The oxane ring remains intact under mild conditions but undergoes ring-opening oxidation with strong agents like RuO₄.
Table 2: Redox Reactivity
| Reaction Type | Reagent | Product | Selectivity | Reference |
|---|---|---|---|---|
| Amine Oxidation | KMnO₄, H₂SO₄ | [4-(5-Methoxypyridin-2-yl)oxan-4-yl]nitromethane | 58% | |
| Ring-Opening | RuO₄, H₂O | 5-Methoxy-2-(4-nitropentyl)pyridine | 41% |
Condensation and Schiff Base Formation
The primary amine reacts with carbonyl compounds to form Schiff bases, a key step in synthesizing imine-linked derivatives:
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Aldehyde Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to yield stable Schiff bases.
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Knoevenagel Reaction : With malononitrile, forms cyano-substituted derivatives under basic conditions .
Table 3: Condensation Reactions
| Carbonyl Compound | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 4 hr | N-Benzylidene derivative | Antimicrobial agents | |
| Malononitrile | Piperidine, EtOH | Cyano-functionalized analog | Enzyme inhibition |
Acylation and Sulfonylation
The amine group undergoes acylation and sulfonylation to form amides/sulfonamides:
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Acetylation : Acetic anhydride in pyridine yields the corresponding acetamide.
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Sulfonylation : 4-Methoxybenzenesulfonyl chloride forms a sulfonamide derivative.
Table 4: Acylation/Sulfonylation Outcomes
| Reagent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ac₂O, Pyridine | DCM | N-Acetyl derivative | 85 | |
| 4-MeO-C₆H₄SO₂Cl | THF | N-Sulfonamide analog | 78 |
Ring-Opening Reactions of Oxane
The oxane ring participates in acid-catalyzed ring-opening reactions:
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Hydrolysis : Concentrated HCl cleaves the ether linkage, yielding a diol intermediate.
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Alcoholysis : Methanol/H₂SO₄ converts the oxane to a methoxy-substituted diol.
Metal-Catalyzed Cross-Coupling
The pyridine ring enables palladium-catalyzed couplings:
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
Antiparasitic Activity
Research has shown that derivatives of pyridine compounds, similar to [4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine, exhibit significant antiparasitic effects. For instance, substituted pyridines have been evaluated for their efficacy against filarial diseases, demonstrating the potential for new treatments targeting adult stages of parasites like Onchocerca volvulus . The structural features of such compounds enhance their interaction with biological targets, leading to effective inhibition of parasite motility.
Neuropharmacological Potential
Compounds containing pyridine moieties have been studied for their neuropharmacological properties. The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Investigations into its mechanisms of action could reveal pathways that modulate neurotransmitter systems, offering insights into potential therapeutic applications in conditions like anxiety and depression .
Synthesis and Chemical Applications
Building Block in Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including coupling reactions and modifications that can lead to novel compounds with desired properties . This makes it valuable in the development of new pharmaceuticals and agrochemicals.
Material Science Applications
In materials science, derivatives of pyridine are explored for their roles in creating advanced materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices could enhance the performance characteristics of these materials, such as conductivity or thermal stability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent positions, heterocyclic systems, or functional groups, leading to variations in physicochemical and pharmacological properties. Below is a comparative analysis:
Substituent Position Variations on Pyridine
Key Observations :
- Methyl vs. Methoxy : Replacing methoxy with methyl (e.g., 6-methyl analog) reduces polarity, which could enhance blood-brain barrier penetration but decrease solubility .
Heterocyclic and Functional Group Modifications
Key Observations :
- Halogen Effects : Chlorophenyl analogs (e.g., ) increase lipophilicity, favoring membrane permeability but risking off-target interactions.
Commercial Availability and Purity
Q & A
Q. What are the common synthetic routes for [4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine?
The synthesis typically involves constructing the oxane (tetrahydropyran) ring and attaching the 5-methoxypyridin-2-yl moiety. A plausible method includes:
- Step 1 : Formation of the oxane ring via cyclization of a diol precursor under acidic conditions.
- Step 2 : Functionalization at the 4-position of the oxane using nucleophilic substitution or coupling reactions. For example, a Suzuki-Miyaura coupling could introduce the 5-methoxypyridin-2-yl group if a halogenated oxane intermediate is prepared .
- Step 3 : Introduction of the methanamine group via reductive amination or direct substitution, ensuring regioselectivity and stability of the amine group under reaction conditions .
Q. How is the compound characterized structurally?
Standard characterization techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm the connectivity of the oxane ring, methoxypyridine, and methanamine groups. For example, the methoxy group on the pyridine ring would show a singlet at ~3.8 ppm in 1H NMR .
- High-Resolution Mass Spectrometry (HR-MS) : To verify molecular weight and fragmentation patterns, ensuring the absence of byproducts .
- X-ray Crystallography : If single crystals are obtainable, SHELXL (a widely used refinement program) can resolve the 3D structure, particularly to confirm stereochemistry and ring conformations .
Q. What safety precautions are recommended during handling?
While specific toxicity data for this compound is limited, structurally similar methanamine derivatives often exhibit:
- Acute Toxicity : Potential harm via inhalation, skin contact, or ingestion. Use fume hoods and wear nitrile gloves, lab coats, and eye protection.
- Reactivity : Avoid strong oxidizing agents to prevent decomposition.
- Storage : Keep in a cool, dry environment under inert gas (e.g., nitrogen) to minimize degradation .
Advanced Research Questions
Q. How can spectral overlaps in NMR be resolved for this compound?
The oxane ring and methoxypyridine group may cause complex splitting patterns. Strategies include:
- 2D NMR Techniques : HSQC and HMBC to assign overlapping proton and carbon signals. For example, HMBC can correlate the methoxy protons with the pyridine C-5 position .
- Variable Temperature NMR : To reduce dynamic effects and sharpen broad signals caused by conformational flexibility of the oxane ring .
- Deuterated Solvents : Use of DMSO-d6 or CDCl3 to minimize solvent interference in critical spectral regions.
Q. What challenges arise in crystallographic refinement of this compound?
- Twinning : The oxane ring’s flexibility may lead to twinned crystals. SHELXL’s TWIN command can model twinning matrices to improve refinement .
- Disorder : The methoxypyridine group might exhibit positional disorder. Partial occupancy refinement or constraints can address this .
- Low-Resolution Data : For crystals diffracting poorly (<1.0 Å), iterative density modification in SHELXE may enhance phase accuracy .
Q. How can computational modeling predict biological interactions?
- Molecular Docking : Use software like AutoDock Vina to screen against target receptors (e.g., GPCRs or enzymes). The methanamine group’s basicity may facilitate hydrogen bonding with active sites.
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) to evaluate binding modes and conformational changes .
- ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) based on the compound’s logP and polar surface area.
Q. How can synthetic yield be optimized for scale-up?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for coupling steps to improve efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) may enhance reaction rates, while additives like K3PO4 could stabilize intermediates.
- Microwave-Assisted Synthesis : Reduce reaction times for cyclization or coupling steps, potentially improving yield from 60% to >85% .
Q. What strategies validate the compound’s purity in complex mixtures?
- HPLC-MS : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate and quantify impurities.
- Ion Mobility Spectrometry : Differentiate isomers or conformers based on collision cross-sections.
- Elemental Analysis : Confirm stoichiometry (C, H, N) to detect trace contaminants .
Methodological Notes
- Synthesis : Prioritize regioselective reactions to avoid byproducts from the methoxypyridine’s electron-rich aromatic system.
- Characterization : Cross-validate NMR assignments with computational predictions (e.g., ChemDraw or ACD/Labs).
- Safety : Conduct a risk assessment using analogs (e.g., CAS 868849-49-4) to infer handling protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
